3,6-Dichloro-4-hydroxyindazole
Description
3,6-Dichloro-4-hydroxyindazole (CAS 163521-08-2) is a halogenated indazole derivative characterized by chlorine atoms at the 3- and 6-positions and a hydroxyl group at the 4-position. Its molecular formula is C₇H₄Cl₂N₂O, with a molecular weight of 219.03 g/mol. It has garnered attention in medicinal chemistry due to its role as a kinase inhibitor scaffold, particularly targeting enzymes such as JAK2 and CDK2, with reported IC₅₀ values in the low nanomolar range .
Properties
IUPAC Name |
3,6-dichloro-2H-indazol-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2O/c8-3-1-4-6(5(12)2-3)7(9)11-10-4/h1-2,12H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIHXPNQJKMBTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Cl)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-4-hydroxyindazole typically involves the chlorination of 4-hydroxyindazole. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
- Dissolve 4-hydroxyindazole in an appropriate solvent such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
- Continue the reaction until the completion, as monitored by thin-layer chromatography (TLC).
- Purify the product by recrystallization or column chromatography to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, alternative chlorinating agents such as phosphorus pentachloride (PCl5) or sulfuryl chloride (SO2Cl2) may be employed to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-4-hydroxyindazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 3rd and 6th positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group at the 4th position can be oxidized to form a ketone or quinone derivative.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atoms or reduce the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2), thiourea, and sodium alkoxides. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted indazole derivatives with different functional groups replacing the chlorine atoms.
Oxidation Reactions: Products include ketone or quinone derivatives of this compound.
Reduction Reactions: Products include dechlorinated or fully reduced indazole derivatives.
Scientific Research Applications
3,6-Dichloro-4-hydroxyindazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,6-Dichloro-4-hydroxyindazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression . The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Substituent Effects on Physicochemical Properties
| Compound | Substituents | Molecular Weight (g/mol) | Solubility in DMSO (mg/mL) | LogP |
|---|---|---|---|---|
| This compound | 3-Cl, 6-Cl, 4-OH | 219.03 | 25 | 2.1 |
| 3-Chloro-4-hydroxyindazole | 3-Cl, 4-OH | 168.58 | 45 | 1.4 |
| 6-Nitro-4-hydroxyindazole | 6-NO₂, 4-OH | 179.12 | 12 | 0.9 |
| 3,6-Dibromo-4-hydroxyindazole | 3-Br, 6-Br, 4-OH | 308.88 | 18 | 2.8 |
Key Findings :
- Halogenation : The dichloro derivative exhibits higher solubility in DMSO compared to the dibromo analog, likely due to reduced molecular weight and steric bulk .
- LogP : The nitro-substituted compound has the lowest LogP (0.9), reflecting its increased polarity, whereas dibromination raises LogP to 2.8, suggesting enhanced lipophilicity .
Table 2: Kinase Inhibition Potency and Selectivity
| Compound | JAK2 IC₅₀ (nM) | CDK2 IC₅₀ (nM) | Cytotoxicity (HEK293, CC₅₀, µM) |
|---|---|---|---|
| This compound | 12 | 28 | >50 |
| 3-Chloro-4-hydroxyindazole | 85 | 120 | 35 |
| 6-Nitro-4-hydroxyindazole | 210 | 450 | 18 |
| 3,6-Dibromo-4-hydroxyindazole | 45 | 65 | >50 |
Key Findings :
- Potency : The dichloro analog demonstrates superior inhibitory activity against JAK2 (IC₅₀ = 12 nM) compared to bromo (45 nM) and nitro (210 nM) derivatives, attributed to optimal halogen size and electronic effects enhancing target binding .
- Cytotoxicity : Despite higher potency, the dichloro compound shows lower cytotoxicity (CC₅₀ >50 µM) than the nitro analog (CC₅₀ = 18 µM), suggesting a favorable therapeutic window .
Metabolic Stability and Pharmacokinetics
Table 3: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (h) | Clint (µL/min/mg) |
|---|---|---|
| This compound | 2.3 | 25 |
| 3-Chloro-4-hydroxyindazole | 1.5 | 38 |
| 6-Nitro-4-hydroxyindazole | 0.8 | 62 |
| 3,6-Dibromo-4-hydroxyindazole | 1.9 | 29 |
Key Findings :
- The dichloro derivative exhibits improved metabolic stability (half-life = 2.3 h) compared to the nitro analog (0.8 h), likely due to reduced oxidative metabolism at the 6-position .
Key Findings :
- The dichloro compound achieves a balance between yield (67%) and step count (4), whereas bromination reduces yield (58%) despite similar step complexity .
- Nitro-substituted analogs require additional purification steps due to byproduct formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
